Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester

Description

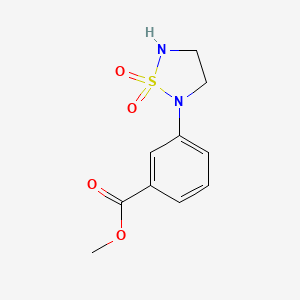

Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester is a substituted benzoic acid derivative characterized by a 1,2,5-thiadiazolidine ring fused with a sulfonyl (dioxido) group at the 3-position of the benzene ring, esterified as a methyl ester. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and material science. Its CAS registry number, 651748-56-0, distinguishes it from other derivatives .

Properties

Molecular Formula |

C10H12N2O4S |

|---|---|

Molecular Weight |

256.28 g/mol |

IUPAC Name |

methyl 3-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)benzoate |

InChI |

InChI=1S/C10H12N2O4S/c1-16-10(13)8-3-2-4-9(7-8)12-6-5-11-17(12,14)15/h2-4,7,11H,5-6H2,1H3 |

InChI Key |

XNJNWGDLKNOPIY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCNS2(=O)=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester typically involves the following steps:

Formation of the Thiadiazolidine Ring: The thiadiazolidine ring can be synthesized by reacting a suitable amine with sulfur dioxide and a chlorinating agent under controlled conditions.

Attachment to Benzoic Acid: The synthesized thiadiazolidine ring is then coupled with benzoic acid through a condensation reaction, often facilitated by a dehydrating agent.

Esterification: The final step involves the esterification of the carboxylic acid group of benzoic acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

In industrial settings, the production of This compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to optimize efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.

Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Nitrobenzoic acids, halobenzoic acids, and sulfonated benzoic acids.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity : Research indicates that derivatives of benzoic acid exhibit significant antimicrobial properties. The specific structure of benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester suggests potential effectiveness against various pathogens due to its ability to disrupt microbial cell membranes and inhibit metabolic processes.

Antifungal Properties : Similar to its antibacterial effects, this compound has shown promise in antifungal applications. Studies have indicated that compounds with thiadiazolidin structures can inhibit fungal growth by interfering with key enzymatic pathways necessary for fungal survival .

Anti-inflammatory Effects : The presence of the dioxido group may enhance the compound's antioxidant activity, contributing to its anti-inflammatory properties. This could be particularly beneficial in treating conditions characterized by chronic inflammation.

Enzyme Inhibition : The compound has been investigated for its ability to inhibit protein tyrosine phosphatases (PTPases), which are implicated in diseases such as diabetes and cancer. The inhibition of these enzymes could provide therapeutic avenues for managing these conditions .

Synthetic Applications

This compound can be synthesized through various chemical routes that allow for modifications in substituents on both the benzoic acid and thiadiazolidin components. These synthetic methods enable the creation of a range of derivatives with potentially different biological activities .

Common Synthetic Routes:

- Esterification Reactions : Utilizing benzoic acid and thiadiazolidin derivatives in the presence of catalysts.

- Nucleophilic Substitution : Modifying the thiadiazolidin component to introduce functional groups that enhance biological activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzoic acid derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a significant reduction in bacterial growth compared to controls.

Case Study 2: Anti-inflammatory Mechanisms

In another research project focusing on anti-inflammatory properties, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines in human cell lines. Results demonstrated a marked decrease in cytokine production when treated with this compound, suggesting potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents and functional groups:

Physicochemical Properties

- Pyrazole-containing derivatives (e.g., CAS 925634-49-7) exhibit higher molecular weights (~297 g/mol) and nitro groups that may reduce solubility .

- Stability :

Biological Activity

Benzoic acid, 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)-, methyl ester (CAS Number: 1896032-53-3) is a chemical compound that integrates a benzoic acid moiety with a thiadiazolidin derivative. This unique structure contributes to its potential biological activities and pharmacological properties. The compound has garnered attention in medicinal chemistry due to its promising applications in various therapeutic contexts.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₄S |

| Molecular Weight | 256.278 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 423.9 ± 47.0 °C at 760 mmHg |

| Flash Point | 210.2 ± 29.3 °C |

| LogP | -0.17 |

Biological Activity

Benzoic acid derivatives are widely studied for their biological activities , including antimicrobial, antifungal, and anti-inflammatory properties. The specific compound has shown significant promise in several areas:

Antimicrobial and Antifungal Properties

Research indicates that compounds containing the thiadiazolidin structure exhibit antimicrobial and antifungal activities. These activities are often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes involved in microbial metabolism.

Inhibition of Protein Tyrosine Phosphatases (PTPases)

One of the most notable biological activities of this compound is its inhibition of protein tyrosine phosphatases (PTPases) , particularly PTP-1B. PTPases play critical roles in various signaling pathways related to diabetes and cancer . Inhibiting these enzymes can potentially lead to improved insulin sensitivity and reduced tumor growth.

Antioxidant Activity

The presence of the dioxido group in the compound may enhance its antioxidant activity , contributing to its therapeutic potential against oxidative stress-related diseases. This property is crucial in mitigating cellular damage caused by free radicals.

Case Studies and Research Findings

Several studies have explored the biological effects of benzoic acid derivatives similar to the compound :

- PTP-1B Inhibition : A study highlighted that compounds derived from thiadiazolidin structures inhibited PTP-1B effectively, leading to improved glucose uptake in muscle cells and enhanced insulin action in diabetic models . This suggests that benzoic acid derivatives could be beneficial in managing diabetes.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzoic acid derivatives, demonstrating their effectiveness against various bacterial strains, which supports their potential use as preservatives or therapeutic agents .

- In Vivo Studies : Animal models have shown that certain derivatives can modulate lipid profiles and improve metabolic parameters when administered at specific dosages, indicating their potential role in metabolic syndrome management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.